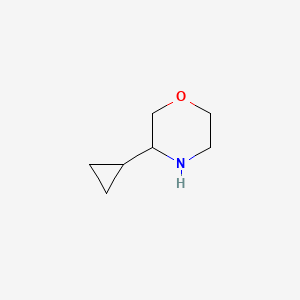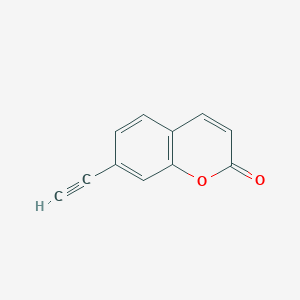
4-(Hydroxymethyl)-3-methoxybenzoic acid
Descripción general
Descripción
“4-(Hydroxymethyl)-3-methoxybenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which has a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves the iodosulfonylation-dehydroiodination of styrene . Another method involves the Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general structures of benzoic acid derivatives . It consists of a benzene ring with a carboxylic acid group (-COOH), a hydroxymethyl group (-CH2OH), and a methoxy group (-OCH3) attached to it.Chemical Reactions Analysis
The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been studied. The reaction was catalyzed by gold nanoparticles and resulted in the formation of 4-carboxybenzaldehyde and terephthalic acid .Aplicaciones Científicas De Investigación
Encapsulation in Food Flavoring
4-(Hydroxymethyl)-3-methoxybenzoic acid, also known as vanillic acid, has been used in the food industry as a flavoring agent. Its encapsulation into layered double hydroxide (LDH) nanoparticles for controlled release in food applications has been researched. This encapsulation improves the stability and controlled release of the flavor, enhancing the flavor profile of food products (Hong, Oh, & Choy, 2008).
Synthesis of Chemical Compounds
Research has been conducted on the synthesis of various chemical compounds from this compound. This includes the synthesis of 4-Hydroxyisophthalic Acid, which is used in the production of different chemical products, indicating its importance in chemical synthesis and industrial applications (He Deyun, 2011).
Analytical Applications in Winemaking
Vanillic acid is significant in winemaking, and its spectral fingerprints have been studied for potential analytical applications. The vibrational and surface-enhanced Raman spectra of vanillic acid have been researched, indicating its potential use in the detection and analysis of compounds in wine (Clavijo, Menendez, & Aroca, 2008).
Antibacterial Activity
Vanillic acid has been used in the synthesis of various pharmaceutical ingredients due to its potential antibacterial activity. Novel ester/hybrid derivatives of vanillic acid have been synthesized and tested for their antibacterial properties, highlighting its application in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Enzymatic Interactions
Studies have been conducted on the interactions of vanillic acid with various enzymes. For instance, research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida revealed its ability to act on vanillic acid. This research provides insights into the enzymatic pathways and interactions of vanillic acid in biological systems (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(hydroxymethyl)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRLERJUCFVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
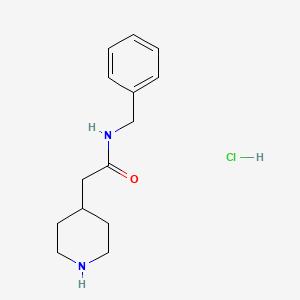


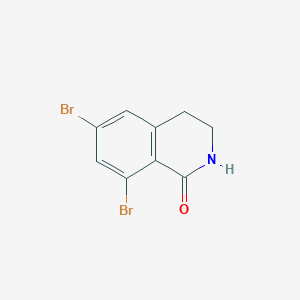
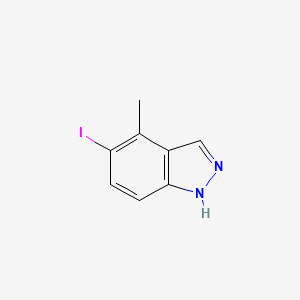
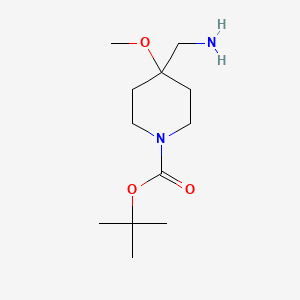
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)
